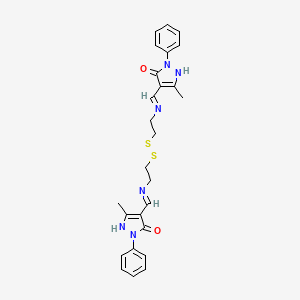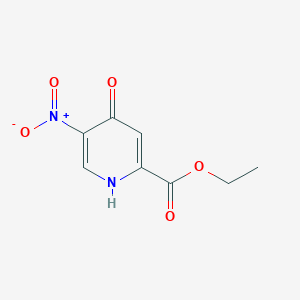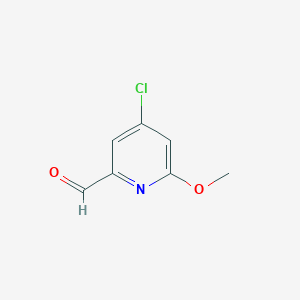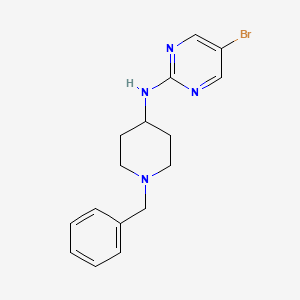
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a bromopyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperidine. The bromopyrimidine moiety is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted pyrimidines. These products are often isolated and purified using techniques like column chromatography or recrystallization .
Aplicaciones Científicas De Investigación
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Benzyl-piperidin-4-YL)-(5-chloro-pyrimidin-2-YL)-amine
- (1-Benzyl-piperidin-4-YL)-(5-fluoro-pyrimidin-2-YL)-amine
- (1-Benzyl-piperidin-4-YL)-(5-iodo-pyrimidin-2-YL)-amine
Uniqueness
What sets (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine apart from its analogs is the presence of the bromine atom in the pyrimidine ring. This bromine atom can participate in unique halogen bonding interactions, enhancing the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying biological activities .
Propiedades
Número CAS |
886366-31-0 |
|---|---|
Fórmula molecular |
C16H19BrN4 |
Peso molecular |
347.25 g/mol |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-5-bromopyrimidin-2-amine |
InChI |
InChI=1S/C16H19BrN4/c17-14-10-18-16(19-11-14)20-15-6-8-21(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,18,19,20) |
Clave InChI |
XTDIPZRQXCCSNS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC2=NC=C(C=N2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)
![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)

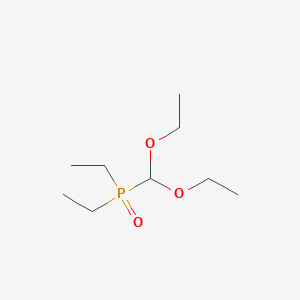
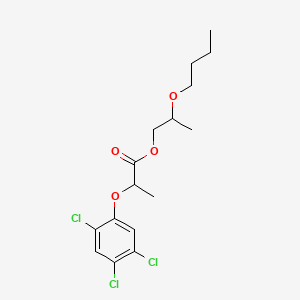
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
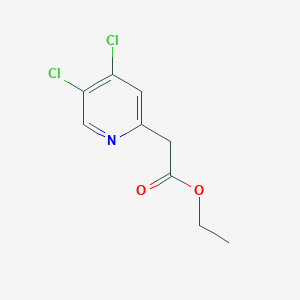
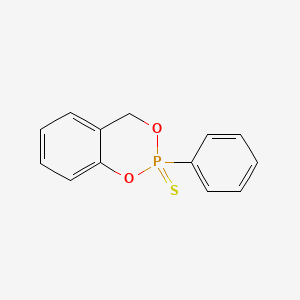
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
